-Bromothiophene-2-carbonitrile is an organic compound synthesized through various methods, including the bromination of 2-cyanothiophene and the cyanation of 3-bromothiophene. Researchers have characterized its properties using various techniques, including:
Researchers are exploring the potential applications of 3-bromothiophene-2-carbonitrile in various fields, including:
3-Bromothiophene-2-carbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 188.05 g/mol. It features a bromine atom and a carbonitrile group attached to a thiophene ring, making it a heterocyclic compound. The structure consists of a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. This compound is recognized for its reactivity, particularly as an electrophile, and serves as an important intermediate in the synthesis of various heterocycles and pharmaceuticals .
3-Bromothiophene-2-carbonitrile exhibits notable biological activities, particularly in pharmacology:
The synthesis of 3-Bromothiophene-2-carbonitrile can be achieved through several methods:
3-Bromothiophene-2-carbonitrile finds applications in various fields:
Studies on the interactions of 3-Bromothiophene-2-carbonitrile with biological systems indicate:
Several compounds share structural similarities with 3-Bromothiophene-2-carbonitrile. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Bromothiophene-2-carbonitrile | 0.75 | Positioned differently on the thiophene ring |
4-Bromothiophene-2-carbonitrile | 0.67 | Different bromine position affecting reactivity |
5-Bromothiophene-2-carbaldehyde | 0.69 | Contains an aldehyde group instead of a carbonitrile |
2-(5-Bromothiophen-2-yl)acetonitrile | 0.75 | Incorporates an acetonitrile moiety |
5-(Bromomethyl)thiophene-2-carbonitrile | 0.66 | Contains a bromomethyl group |
These compounds demonstrate variations in their functional groups and positions of substituents on the thiophene ring, influencing their chemical reactivity and biological activity. Each compound's unique characteristics make them suitable for different applications within organic chemistry and pharmaceuticals .
The development of 3-bromothiophene-2-carbonitrile is closely tied to the broader evolution of thiophene chemistry. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene, identified through its reaction with isatin to form a blue dye called indophenin. This discovery laid the foundation for thiophene chemistry and the subsequent development of various thiophene derivatives. While the exact first synthesis of 3-bromothiophene-2-carbonitrile isn't explicitly documented in the available literature, the compound gained importance as synthetic methodologies for selectively functionalized thiophenes advanced throughout the 20th century.
The compound's emergence likely paralleled developments in selective halogenation and cyanation techniques for heterocyclic compounds. Its modern significance is reflected in its commercial availability and inclusion in chemical databases with the CAS registry number 18791-98-5, first registered in the early 2000s, with creation date in PubChem listed as July 19, 2005.
3-Bromothiophene-2-carbonitrile occupies a distinctive position in heterocyclic chemistry due to its bifunctional nature. The thiophene ring serves as an electron-rich heterocycle with aromatic character, while the bromine atom at position 3 provides a reactive site for various coupling reactions, and the nitrile group at position 2 introduces additional synthetic versatility. This combination makes the compound particularly valuable in the synthesis of more complex heterocyclic structures.
The significance of this compound extends beyond its direct applications. As a model system, it exemplifies the principles of regioselective functionalization in heterocyclic chemistry, demonstrating how electronic factors influence reactivity patterns in thiophenes. Furthermore, its structure represents an important building block in the creation of materials with specialized electronic properties, as thiophene derivatives are known for their applications in conductive polymers and electronic devices.
The current research landscape surrounding 3-bromothiophene-2-carbonitrile reflects its utility as a versatile synthetic intermediate. While dedicated studies focusing exclusively on this compound are limited, its presence in numerous synthetic protocols highlights its importance. The compound appears frequently in synthetic schemes leading to pharmaceutically relevant compounds and materials for electronic applications.
Recent advances in cross-coupling methodologies have particularly enhanced the utility of 3-bromothiophene-2-carbonitrile. The bromine substituent allows for various palladium-catalyzed coupling reactions including Suzuki, Stille, and Kumada protocols, expanding the compound's synthetic versatility. Additionally, the nitrile group provides opportunities for further transformations, including reductions to aldehydes and primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.
The compound's research trajectory continues to evolve as new applications emerge in pharmaceutical development, materials science, and organic electronics. Current knowledge gaps primarily relate to optimized large-scale synthesis methods and comprehensive characterization of its reactivity profile under various conditions.
The classical synthesis of 3-bromothiophene-2-carbonitrile involves multi-step functional group transformations. One documented method starts with 3-bromothiophene-2-carbaldehyde, which undergoes a Schmidt reaction with trimethylsilylazide in the presence of 1-methyl-3-(4-sulfonylbutyl)-1H-imidazol-3-ium trifluoromethanesulfonate and 3-butyl-1-methyl-1H-imidazol-3-ium hexafluorophosphate. This reaction proceeds at 20–50°C under sonication, achieving 100% yield [1].
An alternative route involves bromination and cyanation sequences. For example, thiophene derivatives are first brominated at the 3-position using elemental bromine or N-bromosuccinimide (NBS), followed by cyanation at the 2-position via nucleophilic substitution with copper(I) cyanide. However, this method often requires harsh conditions and produces mixed regioisomers, necessitating tedious purification [3].
Table 1: Classical Synthetic Routes Comparison
Method | Starting Material | Reagents | Yield | Conditions |
---|---|---|---|---|
Schmidt Reaction [1] | 3-Bromothiophene-2-carbaldehyde | Trimethylsilylazide, imidazolium salts | 100% | 20–50°C, sonication |
Bromination-Cyanation [3] | Thiophene | Br₂, CuCN | 60–75% | High temperature, acidic medium |
Regioselective synthesis addresses the challenge of positional isomerism in thiophene derivatives. Directed ortho-metalation has emerged as a key strategy. For instance, N-phenyl-5-propylthiophene-2-carboxamide undergoes sequential lithiation at the 5-position using n-butyllithium, followed by bromination to introduce the bromine atom at the 3-position. Subsequent cyanation via palladium-catalyzed cross-coupling completes the synthesis [5].
The electronic effects of substituents play a critical role. Electron-withdrawing groups like nitriles direct electrophilic bromination to the 3-position, while bulky ligands on transition metal catalysts enhance regiocontrol. For example, palladium complexes with biphenylphosphine ligands suppress undesired β-hydride elimination, ensuring selective cyanation [5] [6].
Palladium catalysts dominate modern synthetic protocols due to their versatility in cross-coupling reactions. In one industrial method, a mixture of 2-bromothiophene and 3-bromothiophene undergoes catalytic isomerization using palladium nanoparticles supported on acidic zeolite ZSM-5. Lithium and potassium hydroxides act as co-catalysts, enabling 99.9% purity at 70°C with a 0.05:1 Pd-to-substrate molar ratio [3].
Palladium also facilitates cyanation via Stille or Suzuki couplings. For example, 3-bromothiophene reacts with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0), forming the carbonitrile group with minimal byproducts [6].
While palladium remains predominant, copper and iron catalysts show promise in niche applications. Copper(I) iodide mediates Ullmann-type couplings for cyanation under milder conditions, though yields are lower (50–65%). Iron(III) chloride has been explored for bromination but lacks regioselectivity without directing groups [4].
Flow chemistry techniques, though underexplored for this compound, offer potential advantages in heat management and reaction scalability. Microreactors could optimize exothermic steps like bromination, reducing decomposition risks. Preliminary studies suggest that continuous flow systems might enhance the Schmidt reaction’s efficiency by minimizing side reactions through rapid mixing [1].
Large-scale production prioritizes cost-effectiveness and minimal waste. The patented isomerization method using ZSM-5 and palladium achieves this by converting residual 2-bromothiophene into the desired isomer, eliminating distillation steps. This process operates at 200°C in dichlorobenzene, recovering 98% of the solvent for reuse [3].
Table 2: Industrial Synthesis Parameters
Parameter | Value |
---|---|
Catalyst | Pd/ZSM-5 |
Temperature | 70–200°C |
Solvent | Dichlorobenzene |
Purity | 99.9% |
Waste Output | <0.01% 2-bromothiophene |
Recent efforts focus on atom economy and solvent recycling. The isomerization route avoids stoichiometric reducing agents, reducing hazardous waste by 90% compared to traditional tribromothiophene reduction [3]. Microwave-assisted reactions and solvent-free conditions are under investigation to further minimize environmental impact [4].
Cross-coupling reactions represent one of the most important classes of transformations for 3-Bromothiophene-2-carbonitrile, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes. The presence of the bromine atom at the 3-position provides an excellent leaving group for oxidative addition, while the carbonitrile group serves as an electron-withdrawing substituent that can influence both reactivity and regioselectivity [1] [2] [3].
The Suzuki-Miyaura coupling of 3-Bromothiophene-2-carbonitrile with aryl boronic acids has been extensively studied and represents a versatile method for carbon-carbon bond formation. This palladium-catalyzed process typically employs catalyst systems such as palladium tetrakis(triphenylphosphine) or palladium(II) acetate with appropriate phosphine ligands [1] [2].
Research has demonstrated that 3-Bromothiophene-2-carbonitrile undergoes efficient Suzuki-Miyaura coupling reactions under optimized conditions. The reaction of bromothiophene derivatives with aryl boronic acids using palladium catalysts in the presence of cesium carbonate as base in dimethylformamide-water mixtures under microwave irradiation conditions yields coupled products in excellent yields ranging from 72% to 96% [1] [2].
The mechanism of the Suzuki-Miyaura coupling involves several key steps. Initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond generates an aryl-palladium(II) intermediate. Transmetalation with the aryl boronic acid, facilitated by the base, forms a bis-aryl palladium(II) complex. Finally, reductive elimination produces the coupled product and regenerates the palladium(0) catalyst [2] [4].
Studies have shown that the electron-withdrawing nature of the carbonitrile group enhances the reactivity of the bromine substituent toward oxidative addition, resulting in improved reaction rates and yields compared to unsubstituted bromothiophenes [1] [2]. The coupling reactions demonstrate broad substrate scope, accommodating various electronically diverse aryl boronic acids including electron-rich, electron-neutral, and electron-deficient systems [2] .
The Sonogashira coupling reaction of 3-Bromothiophene-2-carbonitrile with terminal alkynes provides access to alkynylated thiophene derivatives. This transformation typically employs palladium catalysts in combination with copper co-catalysts under basic conditions [6] [7] [8].
Comprehensive studies have demonstrated that 3-Bromothiophene-2-carbonitrile participates effectively in Sonogashira coupling reactions with various terminal alkynes. The reaction conditions typically involve palladium catalysts such as palladium(II) trifluoroacetate with triphenylphosphine ligands and copper(I) iodide as co-catalyst in dimethylformamide at elevated temperatures [6] [4].
Recent advances have focused on developing copper-free Sonogashira coupling conditions. The π-allyl palladium-based catalyst incorporating tri-tert-butylphosphine successfully produced coupling products with moderate to excellent yields without requiring copper co-catalysts [8] [9]. These copper-free conditions are particularly advantageous for large-scale applications and sensitive substrates.
The mechanism of Sonogashira coupling involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by coordination of the terminal alkyne. The copper co-catalyst, when present, facilitates the formation of the alkynyl-palladium intermediate through transmetalation. Reductive elimination then produces the coupled product [7] [8].
The regioselectivity of Sonogashira coupling with 3-Bromothiophene-2-carbonitrile is influenced by the electronic effects of the carbonitrile group. The electron-withdrawing nature of this substituent enhances the electrophilicity of the bromine-bearing carbon, promoting selective coupling at this position [8] [9].
The Stille coupling reaction of 3-Bromothiophene-2-carbonitrile with organotin reagents represents another important carbon-carbon bond-forming methodology. This transformation typically employs palladium catalysts under thermal conditions and demonstrates excellent functional group tolerance [3] [10].
Systematic investigations have revealed that 3-Bromothiophene-2-carbonitrile undergoes efficient Stille coupling reactions with various aryl and heteroaryl tributyltin reagents. The reaction conditions typically involve palladium tetrakis(triphenylphosphine) as catalyst in toluene at elevated temperatures, providing coupled products in good to excellent yields [3] [10].
The mechanism of Stille coupling involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organotin reagent. The transmetalation step is often rate-determining and can be accelerated by the addition of fluoride sources or elevated temperatures [3] [10].
Studies have demonstrated that the carbonitrile group in 3-Bromothiophene-2-carbonitrile does not interfere with the Stille coupling process, allowing for selective functionalization at the bromine position while preserving the nitrile functionality for subsequent transformations [3] [10]. The coupling reactions show broad substrate scope, accommodating various aryl, heteroaryl, and vinyl tributyltin reagents [10].
Substitution reactions of 3-Bromothiophene-2-carbonitrile involve the replacement of the bromine atom or other functional groups through various mechanistic pathways. The regioselectivity of these transformations is governed by the electronic effects of the substituents and the inherent reactivity patterns of the thiophene ring system [11] [13].
Nucleophilic substitution reactions represent a major class of transformations for 3-Bromothiophene-2-carbonitrile. The bromine atom serves as an excellent leaving group, and the electron-withdrawing carbonitrile group enhances the electrophilicity of the carbon center, facilitating nucleophilic attack [11] . These reactions typically proceed through addition-elimination mechanisms, particularly when strong nucleophiles are employed .
The regioselectivity of substitution reactions is significantly influenced by the electronic properties of the thiophene ring and the attached substituents. The carbonitrile group, being strongly electron-withdrawing, activates the adjacent positions toward nucleophilic attack while deactivating positions that are in conjugation with the electron-withdrawing group [13] [15]. This electronic effect is crucial for controlling the regioselectivity of substitution reactions.
Studies have demonstrated that 3-Bromothiophene-2-carbonitrile undergoes efficient nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alkoxides. The reaction conditions typically involve polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions proceed with high regioselectivity at the bromine-bearing carbon [11] .
The mechanism of nucleophilic substitution involves nucleophilic attack at the carbon bearing the bromine substituent, followed by elimination of bromide ion. The electron-withdrawing carbonitrile group stabilizes the intermediate through resonance, facilitating the overall transformation . The regioselectivity is primarily determined by the electronic effects of the substituents rather than steric factors.
Electrophilic substitution reactions of the thiophene ring also occur, although they are less common than nucleophilic substitutions. The presence of the electron-withdrawing carbonitrile and bromine substituents deactivates the ring toward electrophilic attack, requiring more forcing conditions or highly reactive electrophiles [15] [16]. The regioselectivity of electrophilic substitution is governed by the electronic distribution in the thiophene ring and the directing effects of the existing substituents.
The electrochemical reduction of 3-Bromothiophene-2-carbonitrile proceeds through a dissociative electron transfer mechanism, which involves the cleavage of the carbon-bromine bond concurrent with or following electron transfer to the molecule [17] [18] [19].
Extensive voltammetric studies have established that 3-Bromothiophene-2-carbonitrile undergoes reduction via a stepwise dissociative electron transfer mechanism. The process involves initial electron transfer to form a radical anion intermediate, followed by cleavage of the carbon-bromine bond to generate the corresponding aryl radical and bromide ion [17] [19]. This mechanism is consistent with the behavior observed for other aromatic halides and represents the predominant pathway for bromothiophene reduction.
The kinetics of the dissociative electron transfer process are governed by several factors, including the strength of the carbon-bromine bond, the stability of the radical anion intermediate, and the electronic effects of the substituents. The carbonitrile group, being strongly electron-withdrawing, stabilizes the radical anion intermediate through resonance, facilitating the electron transfer step [17] [18].
Comparative studies with related bromothiophene derivatives have revealed that the presence of the carbonitrile group significantly influences the reduction potential and the overall kinetics of the dissociative electron transfer process. The electron-withdrawing nature of the carbonitrile group shifts the reduction potential to more positive values compared to unsubstituted bromothiophenes, making the reduction thermodynamically more favorable [17] [19].
The stepwise nature of the dissociative electron transfer mechanism has been confirmed through detailed electrochemical analyses, including cyclic voltammetry studies at varying scan rates and controlled potential electrolysis experiments. These studies demonstrate that the initial electron transfer step is reversible or quasi-reversible, while the subsequent bond cleavage step is irreversible [17] [18].
The diagnostic parameter α, which provides insight into the relative heights of the electron transfer and bond cleavage barriers, has been determined for 3-Bromothiophene-2-carbonitrile. Values of α approaching 0.5 indicate that the electron transfer barrier is rate-determining, while higher values suggest that bond cleavage becomes the rate-limiting step [17] [19].
The electrochemical behavior of 3-Bromothiophene-2-carbonitrile has been extensively studied using various electrode materials and electrolyte systems. The compound exhibits characteristic reduction behavior that is strongly influenced by the electrode material and the surrounding chemical environment [17] [20] [21].
The electrocatalytic effects observed for 3-Bromothiophene-2-carbonitrile reduction on silver and gold electrodes represent a fascinating example of synergy in electrocatalysis. The catalytic enhancement is attributed to the presence of multiple anchoring groups that can interact with the electrode surface [17] [22].
On silver electrodes, the catalytic effect is primarily attributed to the specific interactions between the silver surface and the bromide leaving group. The high affinity of silver for halide ions facilitates the dissociative electron transfer process by stabilizing the transition state for bond cleavage [17] [22]. The magnitude of the catalytic effect, as measured by the positive shift in reduction potential, is approximately 0.33 V compared to glassy carbon electrodes.
Gold electrodes exhibit a unique catalytic behavior that is attributed to the specific interactions between the gold surface and the sulfur atom in the thiophene ring. The sulfur atom acts as an anchoring group that promotes the adsorption of the molecule onto the gold surface, facilitating the electron transfer process [17] [22]. The catalytic effect on gold is particularly pronounced when the sulfur atom is in close proximity to the bromine leaving group, as in the case of 3-Bromothiophene-2-carbonitrile.
The combination of sulfur anchoring and halide interactions on gold electrodes results in a moderate catalytic effect, with the reduction potential shifted positively by approximately 0.10 V compared to glassy carbon. This catalytic enhancement is significant considering that gold electrodes typically show minimal catalytic activity for the reduction of simple aryl halides [17] [22].
The carbonitrile group may also contribute to the electrocatalytic effects through additional interactions with the electrode surface. The nitrogen atom in the carbonitrile group can potentially act as an additional anchoring site, particularly on gold electrodes, which have high affinity for nitrogen-containing ligands [17] [22].
The halogen-substrate interactions in 3-Bromothiophene-2-carbonitrile encompass both intramolecular and intermolecular effects that influence the compound's reactivity, stability, and supramolecular organization. These interactions are particularly important in understanding the compound's behavior in both solution and solid-state environments [23] [24] [25].
The bromine atom in 3-Bromothiophene-2-carbonitrile can participate in halogen bonding interactions, where it acts as a halogen bond donor due to the presence of a σ-hole along the carbon-bromine bond axis. The electron-withdrawing nature of the carbonitrile group enhances the electrophilicity of the bromine atom, making it a more effective halogen bond donor [24] [25].
Studies have demonstrated that thiophene-bound halogen atoms are effective participants in halogen bonding interactions. The σ-hole potentials of bromine atoms attached to thiophene rings are comparable to those of commonly used iodoethynyl halogen bond donors, making them suitable for directing supramolecular assembly processes.
The interaction energies of halogen bonds involving 3-Bromothiophene-2-carbonitrile derivatives with various halogen bond acceptors have been calculated using density functional theory methods. These calculations reveal that the halogen bonding interactions range from -4.4 to -18.7 kilojoules per mole, depending on the nature of the halogen bond acceptor and the geometry of the interaction.
Crystallographic studies of compounds containing 3-Bromothiophene-2-carbonitrile moieties have revealed the formation of halogen-bonded networks in the solid state. These networks are typically characterized by short carbon-bromine to nitrogen or oxygen distances that are significantly shorter than the sum of van der Waals radii, indicating attractive halogen bonding interactions [24].
The competition between halogen bonding and other non-covalent interactions, such as π-π stacking and hydrogen bonding, plays a crucial role in determining the overall supramolecular organization of 3-Bromothiophene-2-carbonitrile derivatives. Studies have shown that halogen bonding can effectively compete with classical hydrogen bonding in certain environments, leading to unique supramolecular architectures.
The directionality of halogen bonding interactions involving 3-Bromothiophene-2-carbonitrile is primarily determined by the linear geometry of the σ-hole on the bromine atom. This directionality makes halogen bonding particularly useful for controlling the three-dimensional organization of molecules in crystal structures and potentially in solution-state assemblies.
The strength and directionality of halogen bonding interactions have been exploited in the design of functional materials based on thiophene scaffolds. The incorporation of halogen bond donors and acceptors into thiophene-based systems has led to the development of new materials with enhanced electronic properties and controlled supramolecular organization.
Intermolecular halogen-substrate interactions also play important roles in the reactivity of 3-Bromothiophene-2-carbonitrile in various chemical transformations. The ability of the bromine atom to participate in halogen bonding can influence the approach of nucleophiles and other reactive species, potentially affecting the regioselectivity and reaction rates of substitution reactions.